4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTADGCUSGBFIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Hydrogenation Route
One of the most efficient and widely reported methods involves an enantioselective hydrogenation of a suitable precursor to yield the chiral pyrrolidine carboxylic acid.
- Starting Materials: Halogen-substituted aryl-propynoic acid esters or related precursors.
- Key Reaction: Catalytic asymmetric hydrogenation using chiral diphosphine ligands complexed with rhodium or ruthenium catalysts.
- Conditions: Moderate temperature and pressure, often under mild conditions to preserve stereochemistry.
- Outcome: High yield and excellent enantiomeric excess (>99% ee), often eliminating the need for further chiral resolution.
- A halogenated aryl-propynoic acid ethyl ester is treated with trifluoroacetic acid in dichloromethane at room temperature.
- After stirring, the mixture is evaporated and dissolved in dioxane.
- Aqueous sodium hydroxide is added to form an emulsion, stirred at room temperature for extended periods (e.g., 18-48 hours).
- Organic solvents are removed under reduced pressure.
- The aqueous layer is acidified to precipitate the pyrrolidine-3-carboxylic acid derivative.
- The product is filtered, washed, and dried, yielding a white solid with high purity and enantiomeric excess.
This method is scalable and has been used to produce multi-gram quantities with >99% purity and enantiomeric excess.
The introduction of the 2-fluorophenyl group can be achieved via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
- Reagents: 1,2-difluoro-4-iodobenzene or related fluorinated aryl halides.
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or similar Pd(0) complexes.
- Solvent: Tetrahydrofuran (THF) or dioxane.
- Conditions: Room temperature stirring for several hours.
- Workup: Extraction with organic solvents, washing with aqueous solutions, drying, and purification by silica gel chromatography.
This step yields the fluorophenyl-substituted pyrrolidine intermediate in good yield (e.g., 76%) and purity.
Cyclization and Functional Group Transformations
The pyrrolidine ring formation can be achieved through intramolecular cyclization reactions, often starting from amino acid derivatives or suitable precursors.
- Reagents: Amino alcohols or amino acid esters.
- Catalysts and Conditions: Acidic or basic conditions, sometimes using protecting groups to control regioselectivity.
- Functionalization: Introduction of the carboxylic acid group at the 3-position via hydrolysis or oxidation steps.
Summary of Key Preparation Steps and Yields
| Step | Reagents/Conditions | Yield (%) | Purity/Enantiomeric Excess | Notes |
|---|---|---|---|---|
| Halogenated aryl-propynoic acid ester preparation | Starting from halogenated phenyl precursors | Variable | High purity | Precursor for hydrogenation step |
| Enantioselective hydrogenation | Rhodium catalyst with chiral diphosphine ligand, TFA, NaOH, dioxane, room temp | 58-75% | >99% purity, >99.9% ee | High stereoselectivity, mild conditions |
| Palladium-catalyzed cross-coupling | Pd(PPh3)4, THF, 1,2-difluoro-4-iodobenzene, room temp | 76% | High purity | Efficient aryl group introduction |
| Acidification and precipitation | 3M HCl to pH 2.5, stirring at room temp | Quantitative | High purity | Final isolation of product |
Research Findings and Optimization Notes
- The enantioselective hydrogenation method is preferred for its high yield and stereochemical control, avoiding costly chiral resolution steps.
- The use of trifluoroacetic acid facilitates the cyclization and stabilization of intermediates.
- Sodium hydroxide aqueous solution promotes hydrolysis and ring closure under mild conditions.
- The fluorophenyl substituent introduction via palladium-catalyzed cross-coupling is efficient and compatible with various functional groups.
- Final acidification and precipitation steps enable isolation of the product as a white solid with excellent purity and yield.
- Continuous flow techniques and green chemistry principles are being explored to improve scalability and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one substituent with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different aromatic or aliphatic groups .
Scientific Research Applications
Pharmaceutical Development
Neurological Disorders
This compound is primarily investigated for its therapeutic potential in treating neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for developing medications targeting conditions such as epilepsy, anxiety, and depression .
Case Study: Epilepsy Treatment
Research has shown that derivatives of pyrrolidine compounds can effectively reduce seizure activity in animal models. For instance, studies on similar compounds have demonstrated efficacy in reducing hyperexcitability in neuronal circuits associated with epilepsy .
Analytical Chemistry
Standard Reference Material
In analytical laboratories, 4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid serves as a standard reference material. It aids in the calibration of instruments and validation of methods for detecting similar compounds. This is crucial for ensuring accuracy and reliability in chemical analyses .
Data Table: Analytical Applications
| Application Type | Description |
|---|---|
| Calibration Standards | Used to calibrate chromatographic and spectrometric methods |
| Method Validation | Assists in validating detection methods for related compounds |
Biochemical Research
Drug Interaction Studies
Researchers utilize this compound to study the effects of fluorinated compounds on biological systems. It helps in understanding drug interactions and metabolic pathways, providing insights into how modifications to chemical structures can influence biological activity .
Case Study: Enzyme Interactions
In biochemical assays, the compound has been tested for its binding affinity to various enzymes. Studies indicate that the fluorophenyl group enhances binding affinity, making it a valuable tool for exploring enzyme mechanisms.
Material Science
Polymer Development
The compound is also explored for its properties in creating novel materials. It can be incorporated into polymer systems to enhance material characteristics such as durability and thermal stability .
Application Example: Coatings and Adhesives
In material science applications, this compound has been investigated for use in coatings and adhesives due to its ability to improve adhesion properties and resistance to environmental factors .
Medicinal Chemistry
Synthesis of Bioactive Molecules
As a valuable intermediate in medicinal chemistry, this compound facilitates the synthesis of various pharmaceuticals aimed at specific biological targets. Its structural characteristics allow researchers to design new drug candidates with improved efficacy and reduced side effects .
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and selectivity, while the pyrrolidine ring can contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Substituent Effects on Physicochemical Properties
- Fluorine Position : The 2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to 3- or 4-fluorophenyl analogues (e.g., J00835 in ), which may influence binding affinity in receptor-ligand interactions .
- Boc Protection : Boc-derivatized analogues (e.g., CAS 1414580-85-0) exhibit higher molecular weights (~309 vs. ~297 g/mol) and are used to stabilize reactive amines during synthesis .
- Stereochemistry : Enantiomeric purity, as in (3S,4R)-configured derivatives, is critical for pharmacological activity. For example, (3S,4R)-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 1049975-91-8) may show distinct pharmacokinetic profiles compared to racemic mixtures .
Biological Activity
4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 2-fluorophenyl group and a carboxylic acid functional group. Its molecular formula is CHFNO, with a molecular weight of approximately 221.23 g/mol. The presence of the fluorine atom enhances its lipophilicity and may influence its interactions with biological targets.
This compound exhibits biological activity primarily through its interactions with specific receptors and enzymes. The fluorophenyl group contributes to increased binding affinity, while the carboxylic acid moiety facilitates hydrogen bonding with target molecules, enhancing its biological efficacy .
Enzyme Inhibition
Research indicates that this compound can inhibit various enzymes, making it a valuable tool in biochemical assays. Its structural similarity to other biologically active molecules allows it to serve as a lead compound in drug development .
Receptor Binding
Studies have shown that this compound interacts with neurotransmitter receptors, which may have implications for treating neurological disorders such as depression and anxiety . The binding affinity and selectivity towards these receptors are critical for its pharmacological profile.
Applications in Research
The compound is utilized in several areas of research:
- Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting neurological conditions .
- Neuroscience Research : Investigations into neurotransmitter systems have highlighted its potential role in understanding mood disorders .
- Analytical Chemistry : It is employed for quantifying drug levels in biological samples, aiding pharmacokinetic studies .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Inhibition Studies : A study demonstrated that the compound effectively inhibited specific enzymes involved in neurotransmitter metabolism, suggesting its potential therapeutic applications.
- Binding Affinity Analysis : Research involving radiolabeled versions of the compound showed high binding affinity to serotonin receptors, indicating its promise in developing antidepressants .
- Toxicity Profiles : Preliminary toxicity assessments revealed that while the compound exhibits desirable biological activity, further studies are necessary to evaluate its safety profile comprehensively .
Comparative Analysis Table
| Property/Activity | This compound | Other Similar Compounds |
|---|---|---|
| Molecular Weight | 221.23 g/mol | Varies |
| Binding Affinity to Serotonin Receptors | High | Moderate to High |
| Enzyme Inhibition | Yes | Yes |
| Applications | Neurological disorders, drug development | Varies |
| Toxicity | Preliminary assessments indicate low toxicity | Varies |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
